![molecular formula C15H16N2O4S B2957313 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1705326-06-2](/img/structure/B2957313.png)
5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule featuring a bicyclic structure
Mechanism of Action
Target of Action
The compound, also known as “5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one”, is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
It is known that tropane alkaloids, which share a similar structure, interact with various biological targets, leading to a wide array of biological activities .
Result of Action
Related compounds have been shown to exhibit nematicidal activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This scaffold can be constructed through enantioselective methods, ensuring the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods ensure high yield and purity, which are crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving sulfonyl groups.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo[3.2.1]oct-2-ene
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
Uniqueness
What sets 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one apart from these similar compounds is its unique combination of the 8-azabicyclo[3.2.1]octane scaffold with a sulfonyl group and a benzoxazol-2-one moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13-9-12(7-8-14(13)21-15(16)18)22(19,20)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAUQLBKQCQBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3C4CCC3C=CC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
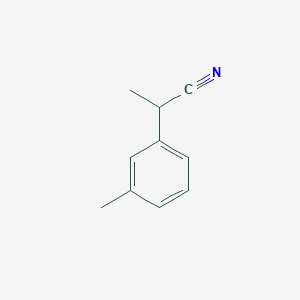

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)
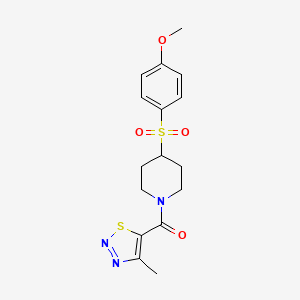
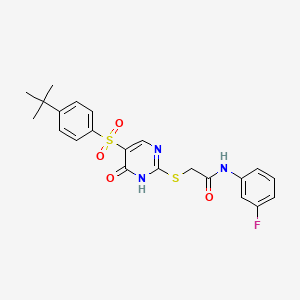
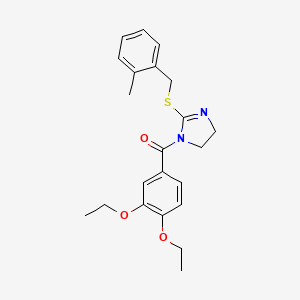
amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)
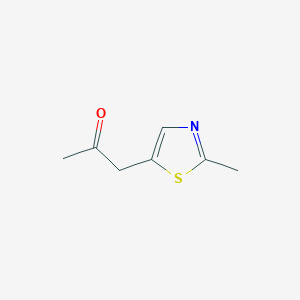
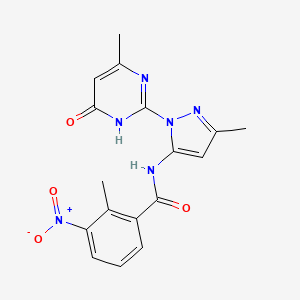
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
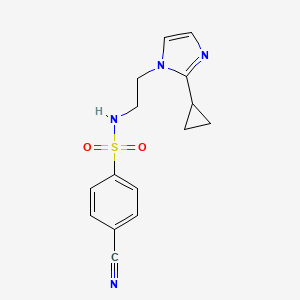
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)
